1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
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Overview
Description
1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that contains both bromine and imidazole moieties
Preparation Methods
The synthesis of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the bromination of pyrrolo[1,2-c]imidazole. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position on the imidazole ring .
Chemical Reactions Analysis
1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride .
Scientific Research Applications
1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The imidazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole can be compared with other similar compounds, such as:
2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole: This compound has a similar structure but differs in the position of the bromine atom and the imidazole ring fusion.
1-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole: This compound has a chlorine atom instead of bromine, which can lead to different reactivity and biological properties.
Properties
CAS No. |
2680530-98-5 |
---|---|
Molecular Formula |
C6H7BrN2 |
Molecular Weight |
187 |
Purity |
95 |
Origin of Product |
United States |
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